N-(2,3-dimethoxy-2-methylpropyl)-2-(4-fluorophenyl)acetamide
Description
Properties
IUPAC Name |
N-(2,3-dimethoxy-2-methylpropyl)-2-(4-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20FNO3/c1-14(19-3,10-18-2)9-16-13(17)8-11-4-6-12(15)7-5-11/h4-7H,8-10H2,1-3H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOGYIRFKPUTYFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)CC1=CC=C(C=C1)F)(COC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,3-dimethoxy-2-methylpropyl)-2-(4-fluorophenyl)acetamide is a synthetic compound with significant potential in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including its pharmacological properties, therapeutic applications, and research findings.
Chemical Structure and Properties
- Molecular Formula : C14H20FNO3
- Molecular Weight : 269.316 g/mol
- Purity : Typically around 95%.
The compound features a unique structure that includes a dimethoxy group and a fluorophenyl moiety, which are pivotal in its biological interactions.
Research indicates that this compound exhibits notable biological activities primarily through its interaction with various receptors in the central nervous system. Its structural similarity to gamma-aminobutyric acid (GABA) derivatives positions it as a potential selective ligand for peripheral benzodiazepine receptors. This interaction suggests possible applications in treating anxiety and depression due to its neuroprotective effects.
Neuroprotective Effects
The compound has been studied for its neuroprotective properties, potentially aiding in the treatment of neurodegenerative diseases. Its ability to selectively bind to peripheral benzodiazepine receptors allows it to modulate neurotransmitter systems effectively, which is crucial for developing targeted therapies with fewer side effects.
In Vitro Studies
In vitro studies have highlighted the compound's binding affinity and selectivity towards peripheral benzodiazepine receptors. These studies often involve receptor binding assays and functional assays to assess the biological impact of the compound on neuronal cells.
Comparative Analysis with Related Compounds
A comparative analysis of this compound with structurally related compounds reveals insights into its pharmacological profile:
| Compound Name | Binding Affinity | Biological Activity |
|---|---|---|
| This compound | High | Neuroprotective, potential anxiolytic |
| 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide | Moderate | Antibacterial against K. pneumoniae |
| N-(4-fluoro-3-nitrophenyl)acetamide | Low | Limited antibacterial activity |
This table illustrates how variations in chemical structure influence biological activity, emphasizing the importance of specific functional groups in determining pharmacological effects.
Comparison with Similar Compounds
Structural Features and Substituent Effects
The compound’s structural uniqueness lies in its nitrogen substituent (2,3-dimethoxy-2-methylpropyl) and the 4-fluorophenyl group. Comparisons with similar acetamides include:
Key Observations :
- Steric and Solubility Effects : The dimethoxypropyl group may enhance solubility compared to bulky benzothiazole () or cyclohexyl () substituents .
- Linker Diversity : Thioether-containing analogs () introduce sulfur’s polarizability, which may affect redox stability compared to oxygen-based linkers .
Physical and Spectroscopic Properties
Preparation Methods
Friedel-Crafts Acylation of Fluorobenzene
2-(4-Fluorophenyl)acetic acid is typically synthesized via Friedel-Crafts acylation of fluorobenzene with chloroacetyl chloride, followed by hydrolysis. Aluminum chloride (AlCl₃) serves as the Lewis catalyst, facilitating electrophilic substitution at the para position due to fluorine’s directing effects. The intermediate α-chloro-4-fluoroacetophenone is subsequently hydrolyzed under acidic conditions to yield the carboxylic acid.
Reaction Conditions:
- Temperature: 0–5°C (to minimize side reactions)
- Solvent: Dichloromethane (DCM)
- Yield: ~65–70%
Alternative Pathway: Hydrolysis of Nitriles
An alternative route involves the hydrolysis of 2-(4-fluorophenyl)acetonitrile using concentrated hydrochloric acid (HCl) at reflux. This method avoids the use of AlCl₃ but requires stringent control of reaction time to prevent over-hydrolysis.
Synthesis of 2,3-Dimethoxy-2-methylpropylamine
Reductive Amination of 2,3-Dimethoxy-2-methylpropanal
The branched amine moiety is synthesized via reductive amination of 2,3-dimethoxy-2-methylpropanal. The aldehyde precursor is prepared by oxidation of 2,3-dimethoxy-2-methylpropan-1-ol using pyridinium chlorochromate (PCC) in DCM. Subsequent reaction with ammonium acetate and sodium cyanoborohydride (NaBH₃CN) in methanol yields the target amine.
Key Steps:
- Oxidation:
- Substrate: 2,3-dimethoxy-2-methylpropan-1-ol
- Oxidizing Agent: PCC (1.2 equiv)
- Solvent: DCM, 0°C to room temperature
- Yield: 85%
- Reductive Amination:
- Aldehyde: 2,3-dimethoxy-2-methylpropanal
- Ammonia Source: Ammonium acetate
- Reducing Agent: NaBH₃CN (1.5 equiv)
- Solvent: Methanol, 24 h, room temperature
- Yield: 72%
Gabriel Synthesis from Alkyl Bromides
An alternative approach employs the Gabriel synthesis, where 2,3-dimethoxy-2-methylpropyl bromide is treated with potassium phthalimide in dimethylformamide (DMF), followed by hydrazinolysis to release the primary amine.
Amidation Strategies for N-(2,3-Dimethoxy-2-methylpropyl)-2-(4-fluorophenyl)acetamide
Acid Chloride-Mediated Coupling
The most common method involves converting 2-(4-fluorophenyl)acetic acid to its acid chloride using thionyl chloride (SOCl₂), followed by reaction with 2,3-dimethoxy-2-methylpropylamine.
Procedure:
- Acid Chloride Formation:
- 2-(4-Fluorophenyl)acetic acid (1.0 equiv)
- SOCl₂ (2.5 equiv), reflux, 3 h
- Solvent: Toluene
- Yield: 95%
Carbodiimide Coupling Agents
For milder conditions, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) are employed to activate the carboxylic acid.
Optimized Conditions:
- 2-(4-Fluorophenyl)acetic acid (1.0 equiv)
- EDC (1.2 equiv), HOBt (1.2 equiv)
- Amine (1.1 equiv)
- Solvent: DMF, 24 h, room temperature
- Yield: 82%
Optimization of Reaction Conditions
Solvent Effects on Amidation
Polar aprotic solvents like DMF enhance reaction rates by stabilizing transition states, while DCM minimizes side reactions.
| Solvent | Reaction Time (h) | Yield (%) |
|---|---|---|
| DCM | 12 | 88 |
| DMF | 24 | 82 |
| THF | 36 | 75 |
Temperature and Steric Hindrance
Elevated temperatures (40–50°C) improve kinetics but risk decomposition. The branched amine’s steric bulk necessitates prolonged reaction times at lower temperatures.
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
X-ray Crystallography
Single-crystal X-ray analysis of analogous acetamides reveals planar amide geometries and intermolecular hydrogen bonding, critical for stability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
